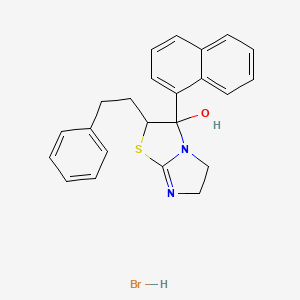
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo-thiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and imidazoles, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, imidazo-thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine
In medicine, these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antiviral, or antitumor activities, making them of interest in pharmaceutical research.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Thiazolo[3,2-b][1,2,4]triazole: Studied for its antimicrobial and anticancer properties.
Benzimidazole: Widely used in pharmaceuticals for its broad spectrum of biological activities.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(1-naphthalenyl)-2-(2-phenylethyl)-, monohydrobromide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Propiedades
Número CAS |
86346-85-2 |
|---|---|
Fórmula molecular |
C23H23BrN2OS |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide |
InChI |
InChI=1S/C23H22N2OS.BrH/c26-23(20-12-6-10-18-9-4-5-11-19(18)20)21(27-22-24-15-16-25(22)23)14-13-17-7-2-1-3-8-17;/h1-12,21,26H,13-16H2;1H |
Clave InChI |
HFMBWMPXBHQIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)SC(C2(C3=CC=CC4=CC=CC=C43)O)CCC5=CC=CC=C5.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















